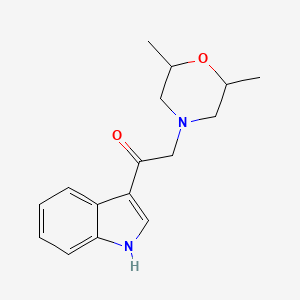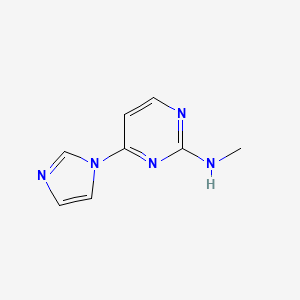
N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide, also known as DFC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DFC belongs to the class of coumarin derivatives and is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide is not fully understood. However, studies have suggested that it exerts its biological effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide has also been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to possess antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties. Additionally, N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide has been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide has several advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and has been extensively studied for its biological activities. However, there are also some limitations to its use. N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide has poor solubility in water, which can make it difficult to use in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide. One area of interest is the development of more efficient synthesis methods for N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide and its derivatives. Another area of focus is the elucidation of its mechanism of action, which could provide insight into its potential therapeutic applications. Additionally, further studies are needed to investigate the safety and efficacy of N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide in animal models and clinical trials. Finally, the development of novel drug delivery systems for N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide could enhance its therapeutic potential.
Métodos De Síntesis
N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide can be synthesized using various methods, including the reaction of 4-hydroxycoumarin with furan-3-carboxylic acid and the subsequent treatment with thionyl chloride. Another method involves the reaction of 4-chloro-3-nitrocoumarin with furan-3-carboxylic acid, followed by reduction with tin and hydrochloric acid.
Aplicaciones Científicas De Investigación
N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. Several studies have demonstrated the anti-inflammatory and anti-cancer properties of N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. Additionally, N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide has been found to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-14(10-5-7-17-9-10)15-12-6-8-18-13-4-2-1-3-11(12)13/h1-5,7,9,12H,6,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUHDWDFVPVULQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1NC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Hydroxypiperidin-1-yl)-1-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7465165.png)

![2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B7465170.png)

![1-[1-(4-Fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7465186.png)
![[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-pyridin-2-ylquinoline-4-carboxylate](/img/structure/B7465190.png)




![3-(dimethylamino)-N-[1-(4-fluorophenyl)ethyl]-N-methylbenzamide](/img/structure/B7465248.png)
